molecular formula C11H15N3O3 B2406715 (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1909293-78-2

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2406715
CAS RN: 1909293-78-2
M. Wt: 237.259
InChI Key: CXTHRFCRYAAKIC-CBAPKCEASA-N
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Description

The compound you mentioned seems to be a complex organic molecule. It likely contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that make it a key building block in many pharmaceuticals .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps, each requiring specific reagents and conditions. One common method for synthesizing amino acids, which this molecule appears to contain, is the Strecker synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The imidazole ring, for example, can participate in various reactions, such as nucleophilic substitution or electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques, such as melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their evaluation for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities is a significant application. These compounds are prepared by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and then hydrolyzing the resulting ethyl carboxylates (Abignente et al., 1982).
  • Similar research was conducted with 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, showcasing their potential in the field of medicinal chemistry (Abignente et al., 1984).

Chemistry and Molecular Studies

  • Research into the synthesis of novel polycyclic systems containing 1,2,4-oxadiazole rings has been conducted. These studies involve the condensation of 5-oxopyrrolidine-3-carboxylic acids and have contributed to the understanding of new bicyclic systems (Kharchenko et al., 2008).

Medicinal Chemistry and Drug Development

  • The development of nonpeptide angiotensin II receptor antagonists has utilized similar compounds. These studies focus on chemical modifications to yield prodrugs of benzimidazole-7-carboxylic acids, highlighting the versatility of these compounds in drug design (Kubo et al., 1993).
  • Another aspect is the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, further expanding the scope of research in organic and medicinal chemistry (Mohamed, 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, it might interact with certain proteins or enzymes in the body .

properties

IUPAC Name

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-14-8(15)6-7(11(16)17)9(14)10-12-4-5-13(10)2/h4-5,7,9H,3,6H2,1-2H3,(H,16,17)/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTHRFCRYAAKIC-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CC1=O)C(=O)O)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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